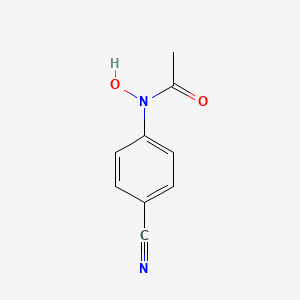
n-(4-Cyanophenyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their metal chelating properties and have been extensively studied for their biological activities. This compound, in particular, has shown promise in various applications, including its use as a laccase-mediator in pulp bleaching .
Méthodes De Préparation
The synthesis of N-(4-Cyanophenyl)acetohydroxamic acid typically involves the reaction of 4-cyanobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-Cyanophenyl)acetohydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitriles or carboxylic acids .
Applications De Recherche Scientifique
N-(4-Cyanophenyl)acetohydroxamic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a laccase-mediator for pulp bleaching, resulting in higher brightness and lower kappa numbers of hardwood kraft pulp . In industry, this compound is used in the synthesis of other compounds and as a chelating agent .
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)acetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. For example, it can inhibit the bacterial enzyme urease by binding to its active site, preventing the hydrolysis of urea and the production of ammonia . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents.
Comparaison Avec Des Composés Similaires
N-(4-Cyanophenyl)acetohydroxamic acid can be compared with other hydroxamic acids such as N-hydroxyacetanilide and acetohydroxamic acid. While all these compounds share the hydroxamic acid moiety, this compound is unique due to the presence of the cyanophenyl group, which enhances its chelating properties and efficacy as a laccase-mediator . Similar compounds include N-hydroxyacetanilide, acetohydroxamic acid, and 3-hydroxyanthranilate .
Propriétés
Numéro CAS |
80584-65-2 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-8(6-10)3-5-9/h2-5,13H,1H3 |
Clé InChI |
WUMMWZQSOKKQLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
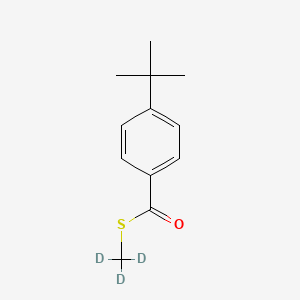
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
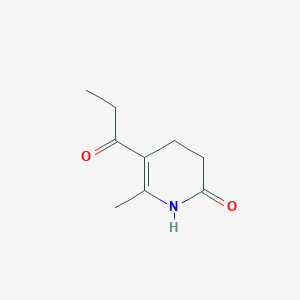
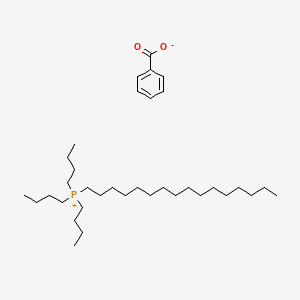
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
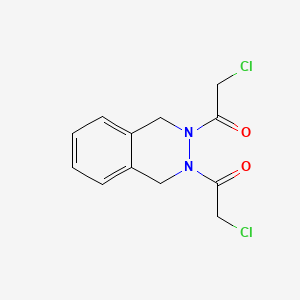
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
